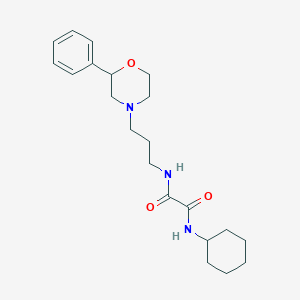
N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide, also known as CX1739, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CX1739 belongs to the class of oxalamide compounds and has been found to exhibit promising biological activity.
Mecanismo De Acción
The mechanism of action of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves the inhibition of various enzymes and signaling pathways involved in disease progression. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide also inhibits the activity of phosphodiesterases (PDEs), which are involved in the degradation of cyclic nucleotides.
Biochemical and Physiological Effects
N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of immune response. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is its high potency and selectivity towards its target enzymes. It is also relatively easy to synthesize and purify, making it an ideal compound for laboratory experiments. However, one of the limitations of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for the research and development of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide. One of the areas of interest is the development of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide analogs with improved solubility and bioavailability. Another potential direction is the investigation of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide in combination with other drugs for synergistic effects in the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide and its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves the reaction of cyclohexylamine with 3-(2-phenylmorpholino)propylamine, followed by the addition of oxalyl chloride under anhydrous conditions. The resulting product is purified through recrystallization to obtain N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide in high yield and purity.
Aplicaciones Científicas De Investigación
N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide has also been shown to possess anti-inflammatory properties by reducing the production of inflammatory cytokines.
Propiedades
IUPAC Name |
N'-cyclohexyl-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-20(21(26)23-18-10-5-2-6-11-18)22-12-7-13-24-14-15-27-19(16-24)17-8-3-1-4-9-17/h1,3-4,8-9,18-19H,2,5-7,10-16H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIVDUMGIDVIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

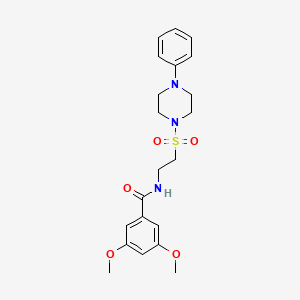
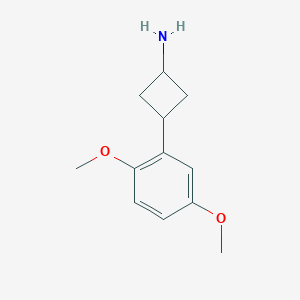
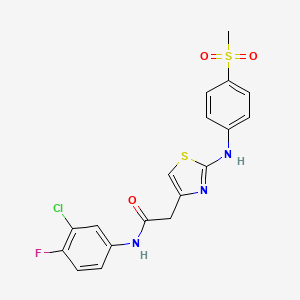
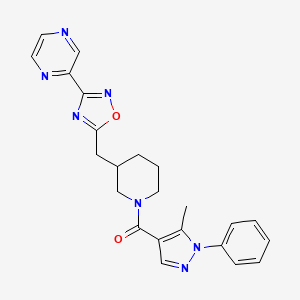

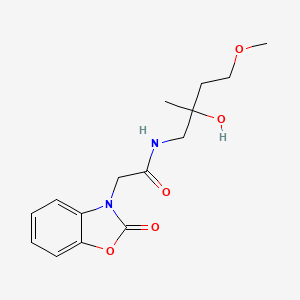
![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)
![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853942.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2853945.png)
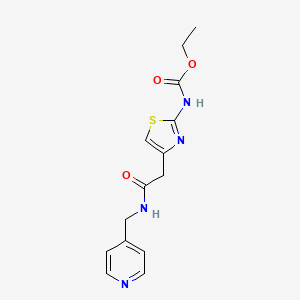
![Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2853948.png)
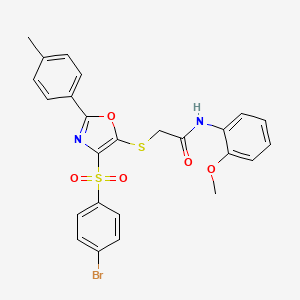
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride](/img/structure/B2853953.png)